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For Immediate Release

This technical whitepaper provides a detailed spectroscopic analysis of 2-Allyl-6-
methylpyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and

drug development. This guide is intended for researchers, scientists, and professionals in the

field, offering a comprehensive overview of its structural characterization through Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction
2-Allyl-6-methylpyridazin-3(2H)-one belongs to the pyridazinone class of heterocyclic

compounds, which are known for a wide range of biological activities. The introduction of an

allyl group at the N-2 position and a methyl group at the C-6 position can significantly influence

its physicochemical properties and biological interactions. Accurate spectroscopic

characterization is paramount for confirming the molecular structure, assessing purity, and

understanding its chemical behavior. This document summarizes the expected spectroscopic

data based on the analysis of structurally related compounds and established principles of

spectroscopic interpretation.

Predicted Spectroscopic Data
Due to the limited availability of a complete, published experimental dataset for 2-Allyl-6-
methylpyridazin-3(2H)-one, the following data tables represent a predicted spectroscopic
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profile. These predictions are derived from published data for closely related pyridazinone

derivatives and N-allylated heterocyclic systems.[1][2][3][4][5][6][7]

¹H NMR (Proton NMR) Data
Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift
(δ) ppm

Multiplicity
Number of
Protons

Assignment

Predicted
Coupling
Constants (J)
Hz

~7.00 d 1H

H-4

(pyridazinone

ring)

J = 9.5 - 10.0 Hz

~6.85 d 1H

H-5

(pyridazinone

ring)

J = 9.5 - 10.0 Hz

~5.90 - 6.05 m 1H H-2' (allyl)
J = 17.0, 10.5,

5.5 Hz

~5.25 dd 1H
H-3'a (allyl,

trans)
J = 17.0, 1.5 Hz

~5.15 dd 1H H-3'b (allyl, cis) J = 10.5, 1.5 Hz

~4.50 d 2H H-1' (allyl) J = 5.5 Hz

~2.30 s 3H -CH₃ (at C-6) -

Predicted data is based on spectral information for similar pyridazinone and N-allyl compounds.

[1][7][8]

¹³C NMR (Carbon NMR) Data
Solvent: CDCl₃ Frequency: 100 MHz
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Chemical Shift (δ) ppm Carbon Assignment

~160.0 C-3 (C=O)

~145.0 C-6

~135.0 C-4

~132.0 C-2' (allyl)

~128.0 C-5

~118.0 C-3' (allyl)

~52.0 C-1' (allyl)

~21.0 -CH₃ (at C-6)

Predicted data is based on spectral information for similar pyridazinone and N-allyl compounds.

[1][4][9]

IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3080 Medium =C-H stretch (allyl)

~2950-2850 Medium C-H stretch (methyl)

~1660-1680 Strong C=O stretch (lactam)

~1640 Medium C=C stretch (allyl)

~1590 Medium C=N stretch (ring)

~990 and ~920 Strong =C-H bend (out-of-plane, allyl)

Predicted data is based on spectral information for similar pyridazinone and other heterocyclic

compounds.[2][5][6]

Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
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m/z
Predicted Relative
Intensity

Assignment

150 High [M]⁺ (Molecular Ion)

149 Moderate [M-H]⁺

122 Moderate [M-CO]⁺

109 High [M-C₃H₅]⁺ (loss of allyl group)

81 Moderate [M-CO-C₃H₅]⁺

41 High [C₃H₅]⁺ (allyl cation)

Predicted fragmentation pattern is based on typical fragmentation of N-allyl heterocycles and

pyridazinone cores.[2][5][10]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Allyl-6-methylpyridazin-3(2H)-
one in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as

an internal standard.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. For ¹H NMR,

typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans. For

¹³C NMR, a 45° pulse angle, a 2-second relaxation delay, and 1024 scans are typically used.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the spectra to the

TMS signal (0.00 ppm for ¹H and 77.16 ppm for ¹³C in CDCl₃).

IR Spectroscopy
Sample Preparation: Place a small amount of the solid sample directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Co-add 16 scans to improve the signal-to-noise ratio.

Data Processing: Perform a background subtraction using a spectrum of the clean ATR

crystal.

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a gas

chromatograph (GC-MS) or by direct infusion. For GC-MS, dissolve the sample in a volatile

organic solvent like dichloromethane or ethyl acetate.

Ionization: Utilize electron ionization (EI) at 70 eV.

Mass Analysis: Scan a mass range of m/z 40-400.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

elucidate the structure.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the comprehensive spectroscopic

analysis of a synthesized compound like 2-Allyl-6-methylpyridazin-3(2H)-one.
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Caption: Workflow of Spectroscopic Analysis.
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Conclusion
This technical guide provides a foundational spectroscopic profile of 2-Allyl-6-
methylpyridazin-3(2H)-one based on predictive analysis of related chemical structures. The

presented NMR, IR, and Mass Spectrometry data, along with standardized experimental

protocols, serve as a valuable resource for the identification and characterization of this

compound and its analogues in a research and development setting. The provided workflow

diagram further clarifies the logical progression from synthesis to structural confirmation. It is

recommended that this predicted data be confirmed with experimental results for the pure

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Allyl-6-methylpyridazin-
3(2H)-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3407451#2-allyl-6-methylpyridazin-3-2h-one-
spectroscopic-analysis-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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